molecular formula C19H22N2O4S B2451917 3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 954095-34-2

3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No. B2451917
CAS RN: 954095-34-2
M. Wt: 374.46
InChI Key: BOPGTDMRJKPUAA-UHFFFAOYSA-N
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Description

3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide, also known as Compound A, is a synthetic compound that has been widely studied for its potential therapeutic applications.

Scientific Research Applications

Spectroscopic Characterization and Computational Studies

The compound has been studied for its spectroscopic characteristics, including IR, UV–Vis, and single-crystal X-ray diffraction. Computational studies using density functional theory (DFT) have been conducted to understand its molecular geometry and vibrational frequencies. The compound exhibits NH tautomeric form in the solid state. Theoretical calculations have also explored its electronic absorption spectra, molecular electrostatic potential (MEP), and non-linear optical (NLO) properties, which are crucial for understanding its interactions in different solvents and potential applications in optical devices (Alpaslan et al., 2012).

Ligand Properties for Metal Coordination

N-substituted derivatives of the compound have shown potential as ligands for metal coordination. Their molecular and supramolecular structures have been reported, revealing variations in torsion angles and hydrogen bonding patterns. These structural nuances influence the compound's ability to form complexes with metals, which is relevant in fields like catalysis and material science (Jacobs et al., 2013).

Antimicrobial Activity

Derivatives of the compound have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. Structural recognition through analytical and spectral studies has guided the synthesis of these derivatives, pointing to potential applications in developing new antimicrobial agents (Sarvaiya et al., 2019).

properties

IUPAC Name

3-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15-6-5-9-17(12-15)26(23,24)20-13-19(22)21-10-11-25-18(14-21)16-7-3-2-4-8-16/h2-9,12,18,20H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPGTDMRJKPUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

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